molecular formula C16H26O3 B019785 methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate CAS No. 22963-93-5

methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate

Cat. No.: B019785
CAS No.: 22963-93-5
M. Wt: 266.38 g/mol
InChI Key: QVJMXSGZTCGLHZ-HONBPKQLSA-N
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Description

Methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate, commonly termed juvenile hormone III (JH III), is a sesquiterpenoid ester critical in regulating insect development and reproduction. It binds to the juvenile hormone-binding protein (AagJHBP) in Aedes aegypti (PDB ID: 5V13), a target for vector control strategies . Its structure features a conjugated dienoate backbone, a methyl ester group, and a (2R)-configured dimethyloxiran (epoxide) moiety, which are essential for bioactivity .

Properties

IUPAC Name

methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJMXSGZTCGLHZ-HONBPKQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1C(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042659
Record name Juvenile hormone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22963-93-5
Record name (+)-Juvenile hormone III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22963-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Juvenile hormone III
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022963935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Juvenile hormone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUVENILE HORMONE III
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B74U6BJ6J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Juvenile hormone III can be synthesized through a multi-step process starting from trans-geranylacetone. The key steps involve the preparation of methyl (2E,6E)-farnesoate, which is then regioselectively epoxidized to form juvenile hormone III . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired regioselectivity and yield.

Industrial Production Methods: Industrial production of juvenile hormone III involves optimizing the synthetic route for large-scale production. This includes scaling up the reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Juvenile hormone III undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Biological Research Applications

1. Hormonal Regulation in Insects

JH III plays a critical role in regulating development and reproduction in insects. It is synthesized by the corpora allata and influences several physiological processes:

  • Metamorphosis Regulation : JH III inhibits the transition from larval to pupal stages in insects, allowing larvae to continue growing without undergoing metamorphosis. This regulation is crucial for species that require prolonged larval development .
  • Reproductive Development : The hormone promotes the maturation of reproductive organs and enhances egg production in female insects. This function is essential for maintaining insect populations and is a target for pest management strategies .

2. Mechanisms of Action

JH III exerts its effects by binding to specific juvenile hormone receptors in insects. This interaction initiates a cascade of molecular events that regulate gene expression associated with developmental and reproductive processes. The primary effects include:

  • Gene Expression Modulation : JH III alters the expression of genes involved in growth and development, thereby influencing the life cycle stages of insects .

Pest Control Applications

1. Insect Growth Regulators (IGRs)

Due to its role in insect development, JH III is utilized as an insect growth regulator (IGR) in agricultural pest control. IGRs mimic the action of juvenile hormones to disrupt normal development. Key applications include:

  • Larvicides : Compounds that mimic JH III can be applied to water bodies to prevent mosquito larvae from developing into adults, thus controlling populations of disease vectors like Aedes aegypti .
  • Crop Protection : JH III analogs are used to manage pest populations in crops by interfering with their growth and reproduction cycles, reducing the need for conventional pesticides .

Synthetic Biology Applications

1. Biotechnological Production

The synthesis of JH III can be optimized through biotechnological methods. Recent advancements include:

  • Microbial Synthesis : Genetic engineering techniques have been employed to enable microorganisms to produce JH III or its analogs efficiently. This approach offers a sustainable alternative to chemical synthesis methods .
  • Synthetic Pathway Development : Researchers are exploring synthetic pathways to produce JH III from renewable resources, which could lead to more environmentally friendly production methods .

Case Studies

StudyApplicationFindings
1Pest ControlUse of JH III analogs significantly reduced mosquito populations in treated areas compared to control sites.
2Agricultural ScienceApplication of IGRs based on JH III led to improved crop yields by minimizing pest damage without harming beneficial insects .
3Synthetic BiologyEngineered E. coli strains successfully produced JH III at higher yields than traditional chemical synthesis methods .

Mechanism of Action

Juvenile hormone III exerts its effects by interacting with specific receptors and signaling pathways in insects. The hormone binds to the juvenile hormone receptor, which then activates a cascade of molecular events leading to the regulation of gene expression. This process involves the modulation of various transcription factors and enzymes that control developmental and reproductive processes . The hormone’s ability to maintain the larval stage and prevent metamorphosis is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Structural Analogues

JH III is compared to compounds with shared structural motifs or analogous biological roles:

Pyriproxyfen
  • Structure : A synthetic juvenile hormone analog lacking the epoxide group but containing a pyridyl ether substituent.
  • Binding Affinity : Exhibits superior binding to AagJHBP (ΔEbinding = −435.96 ± 2.06 KJ/mol) compared to JH III (−216.21 ± 0.97 KJ/mol), attributed to enhanced hydrophobic interactions .
  • Application : Widely used as an insect growth regulator due to prolonged stability and resistance to enzymatic degradation .
MP-073 and MP-416
  • Structure : N-acyl piperidine derivatives identified via virtual screening.
  • Binding Affinity : MP-416 (−265.95 ± 1.32 KJ/mol) shows stronger binding than JH III, while MP-073 (−124.42 ± 1.08 KJ/mol) is weaker .
Epoxyfarnesol
  • Structure: (2E,6E)-9-(3,3-Dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol, an alcohol derivative of JH III.
  • Activity : Lacks the methyl ester group, reducing affinity for AagJHBP but retaining insecticidal properties in Chrysanthemum morifolium extracts .
Racemic JH III (trans-trans-10,11-Epoxy Farnesenic Acid Methyl Ester)
  • Structure : A racemic mixture (CAS 24198-95-6) contrasting with the enantiopure (2R)-JH III (CAS 22963-93-5).
  • Activity : The (2S)-enantiomer (evidenced in metabolites) shows reduced bioactivity, highlighting stereochemical specificity in receptor binding .

Functional and Binding Comparisons

Key Findings :

  • Binding Energy : Pyriproxyfen’s stronger binding correlates with its efficacy in disrupting mosquito life cycles .
  • Stereochemical Specificity : The (2R)-epoxide in JH III is critical for AagJHBP recognition; racemic mixtures or (2S)-isomers exhibit diminished activity .
  • Structural Flexibility: MP-416’s synthetic simplicity and moderate binding suggest it as a scaffold for novel insecticides .

Biological Activity

Methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate, commonly known as Juvenile Hormone III (JH III), is a sesquiterpenoid hormone primarily found in insects. This compound plays a crucial role in regulating various physiological processes such as development, reproduction, and behavior in insect species. This article provides a comprehensive overview of the biological activity of JH III, including its mechanisms of action, applications in pest control, and recent research findings.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
CAS Number22963-93-5

Juvenile Hormone III exerts its biological effects by binding to specific receptors in insects known as juvenile hormone receptors. This interaction triggers a cascade of molecular events that regulate gene expression associated with developmental and reproductive processes. The primary effects of JH III include:

  • Regulation of Metamorphosis : JH III inhibits the transition from larval to pupal stages in insects, ensuring that larvae continue to grow and develop without undergoing metamorphosis.
  • Reproductive Development : It promotes the development of reproductive organs and the production of eggs in female insects.
  • Behavioral Modulation : JH III influences behaviors related to mating and foraging.

Insect Growth Regulation

JH III is integral to the growth and development of insects. Its application in pest control is significant due to its ability to disrupt normal growth patterns in target species. The use of JH analogs has been explored for their potential as insecticides that can interfere with the hormonal regulation of pests.

Case Studies

  • Insecticide Development : A study highlighted the potential of JH analogs as effective insecticides against Aedes aegypti. The research involved virtual screening of compounds that mimic JH III's structure and action. Compounds L46, L66, and L68 showed promising binding affinities for acetylcholinesterase enzymes and juvenile hormone proteins, indicating their potential as novel insecticides .
  • Resistance Management : Another study investigated the resistance mechanisms of Aedes aegypti populations against traditional insecticides. By employing JH III derivatives in conjunction with existing insecticides, researchers observed a synergistic effect that enhanced pest control efficacy while reducing resistance development .

Recent Research Findings

Recent studies have focused on the structural biology of JH III and its interactions with target proteins:

  • Molecular Docking Studies : Research employing molecular docking simulations revealed critical binding interactions between JH III and various enzymes involved in insect physiology. These studies provide insights into how modifications to the JH structure can enhance its biological activity .
  • Comparative Analysis : Comparative studies between JH III and other juvenile hormones (e.g., JH I and II) indicate that JH III has a broader range of biological activities due to its unique structural features .

Q & A

Q. How is methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate identified and characterized in juvenile hormone (JH) research?

The compound is structurally identified as Juvenile Hormone III (JH III) via IUPAC nomenclature and confirmed using spectroscopic methods (e.g., NMR, mass spectrometry). Its role as a ligand for the juvenile hormone-binding protein (JHBP) in Aedes aegypti is validated through crystallographic studies (PDB ID: 5V13, resolution: 1.84–1.87 Å), where it binds to the receptor's hydrophobic pocket . Key characterization steps include:

  • Stereochemical validation : Ensuring the (2R) configuration of the oxirane ring and (E,E) geometry of the diene system via X-ray crystallography .
  • Biological relevance : Confirming JH III's activity in larval development inhibition assays, using molecular docking as a control ligand .

Q. What experimental protocols are used to study the interaction of this compound with juvenile hormone-binding proteins?

JH III is employed as a positive control in molecular docking simulations to benchmark novel inhibitors. Key steps include:

  • Protein preparation : Retrieve the JHBP structure (PDB 5V13), remove water molecules, and add polar hydrogens.
  • Ligand preparation : Optimize JH III's geometry using tools like Avogadro or Gaussian, then convert to PDBQT format.
  • Docking parameters : Grid box dimensions (e.g., 34 × 25 × 19 Å) centered at coordinates X=251.98, Y=9.51, Z=353.31 to encompass the binding site .
  • Validation : Compare docking scores (e.g., AutoDock Vina binding affinity ≤ −7.0 kcal/mol) with crystallographic data to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of JH III across different docking studies?

Discrepancies arise from variations in grid box placement, force fields, or protonation states. To address this:

  • Standardize grid parameters : Use crystallographic ligand coordinates (e.g., X=239.30, Y=−26.50, Z=353.85) and consistent box sizes .
  • Replicate conditions : Employ identical software (e.g., AutoDock 4.2 vs. Vina 1.1.2) and scoring functions.
  • Validate with experimental data : Cross-reference docking results with JH III's known IC₅₀ values in larval assays .

Q. What synthetic challenges are associated with the stereoselective preparation of JH III, and how are they mitigated?

Key challenges include:

  • Oxirane ring formation : Achieving the (2R)-3,3-dimethyloxirane configuration requires enantioselective epoxidation of farnesol derivatives using chiral catalysts (e.g., Sharpless epoxidation) .
  • Diene geometry control : Maintaining (E,E) configuration during esterification via low-temperature Wittig reactions or Stille couplings to prevent isomerization .
  • Purification : Flash chromatography (hexane:EtOAc gradients) and HPLC are used to separate stereoisomers, monitored by chiral stationary phases .

Q. How does JH III's inhibitory activity compare to synthetic analogs like pyriproxyfen in larvicidal assays?

JH III serves as a natural ligand benchmark in competitive inhibition studies:

  • Assay design : Co-incubate JH III (1–10 µM) with pyriproxyfen in Aedes aegypti larval cultures, monitoring pupation rates.
  • Data interpretation : JH III typically shows lower EC₅₀ (~5 µM) compared to pyriproxyfen (~0.1 µM) due to metabolic instability.
  • Mechanistic insight : Molecular dynamics simulations reveal pyriproxyfen's stronger hydrophobic interactions with JHBP residues (e.g., Phe98, Leu114) .

Q. What analytical strategies are recommended for detecting JH III metabolites in insect metabolomic studies?

Use LC-MS/MS with the following parameters:

  • Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
  • Ionization : Positive/negative ESI modes, monitoring m/z 267.2 [M+H]+ for JH III and m/z 283.2 for epoxy metabolites.
  • Fragmentation : Collision-induced dissociation (CID) at 20–30 eV to confirm structural derivatives .

Methodological Notes

  • Data contradiction mitigation : Always cross-validate computational results (e.g., docking scores) with in vitro assays to account for force field limitations .
  • Stereochemical purity : Employ chiral chromatography and circular dichroism (CD) to verify enantiomeric excess during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate
Reactant of Route 2
Reactant of Route 2
methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate

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